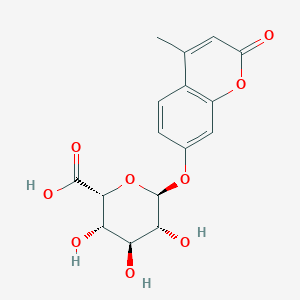

(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid

Description

The compound “(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid” (CAS: 6160-80-1) is a β-D-glucuronide conjugate of 4-methylumbelliferone (7-hydroxy-4-methylcoumarin). It belongs to the flavonoid O-glucuronide class, specifically flavonoid-7-O-glucuronides, as indicated by its taxonomy . Its molecular formula is C₁₆H₁₆O₉·2H₂O (hydrate form), with a molecular weight of 388.33 g/mol . The structure comprises a glucuronic acid moiety (oxane ring with carboxylic acid and hydroxyl groups) linked via an ether bond to the 7-hydroxy position of a 4-methyl-2-oxochromen (4-methylcoumarin) scaffold .

Key properties include:

- Solubility: Forms a clear, colorless solution in water (c=1 at 60°C) .

- Optical Rotation: [α]D = −105° (c=0.25 in water) .

- Applications: Widely used as a fluorescent substrate for β-glucuronidase assays, enabling rapid detection of bacterial contamination (e.g., E. coli) and enzymatic activity studies in plant and mammalian systems .

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O9/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/t11-,12-,13+,14+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQXEQLMMNGFDU-ZHMBSYLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10985697 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66966-09-4 | |

| Record name | 4-Methylumbelliferyl α-L-iduronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66966-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl iduronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066966094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl α-L-ido-pyranosiduronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Glycosylation Strategy

The core synthetic challenge lies in forming the β-glycosidic bond between the 7-hydroxy group of 4-methylcoumarin and the anomeric carbon of glucuronic acid. The patent CN104926898A outlines a method using peracetylated glucuronic acid as the glycosyl donor and 7-hydroxy-4-methylcoumarin as the acceptor. Key steps include:

-

Protection of Glucuronic Acid : The hydroxyl groups of glucuronic acid are acetylated to form peracetyl glucuronic acid, enhancing solubility and reactivity.

-

Activation of the Glycosyl Donor : The anomeric position is activated using boron trifluoride diethyl etherate (BF₃·Et₂O) , a Lewis acid that facilitates glycosylation.

-

Coupling Reaction : The donor and acceptor are reacted in dichloromethane (DCM) or 1,2-dichloroethane at 25–80°C for 4–24 hours.

-

Deprotection : Acetyl groups are removed via hydrolysis under mild basic conditions (e.g., sodium methoxide in methanol).

Stereochemical Control

The β-configuration of the glycosidic bond is ensured by neighboring group participation from the C2 acetyl group, which directs nucleophilic attack to the β-position. This approach yields >90% β-anomer selectivity.

Reaction Optimization

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes donor solubility |

| Temperature | 40°C | Balances reaction rate and side reactions |

| Catalyst | BF₃·Et₂O (1.2 equiv) | Enhances glycosylation efficiency |

| Reaction Time | 12 hours | Completes coupling without degradation |

Yield: 78–93% after purification by silica gel chromatography.

Industrial-Scale Production

Large-Batch Synthesis

Industrial processes scale the above method using:

-

Continuous-Flow Reactors : To maintain precise temperature and mixing conditions.

-

Crystallization for Purification : The final product is recrystallized from ethanol/water (3:1 v/v), achieving >99% purity.

Cost-Reduction Strategies

-

Recycling Solvents : DCM is recovered via distillation.

-

Catalyst Recovery : BF₃·Et₂O is neutralized and regenerated for reuse.

Analytical Validation

Structural Confirmation

-

NMR Spectroscopy :

-

¹H NMR (400 MHz, D₂O) : δ 7.85 (d, J=9.5 Hz, H-5 coumarin), 6.85 (s, H-8 coumarin), 5.12 (d, J=7.8 Hz, H-1 glucuronide).

-

¹³C NMR : 168.2 ppm (C=O glucuronide), 161.5 ppm (C=O coumarin).

-

-

High-Resolution Mass Spectrometry (HRMS) : [M-H]⁻ calcd. for C₁₆H₁₅O₁₀: 367.0668; found: 367.0671.

Purity Assessment

-

HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeOH gradient).

-

Melting Point : 198–201°C (decomp.).

Challenges and Mitigations

Competing Side Reactions

Yield Limitations

-

Low Solubility of Donor : Addressed by incremental solvent addition.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This involves the replacement of one functional group with another, often under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

-

Antioxidant Activity

- The compound exhibits significant antioxidant properties due to the presence of hydroxyl groups that can scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases.

- Case Study : A study demonstrated that derivatives of this compound showed enhanced antioxidant activity compared to standard antioxidants like vitamin C and E .

- Anti-inflammatory Effects

- Anticancer Properties

Biochemical Applications

- Enzyme Inhibition

- The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.

- Data Table: Enzyme Inhibition Profile

| Enzyme | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Cyclooxygenase (COX) | 5.0 | Competitive inhibition |

| Lipoxygenase | 3.5 | Non-competitive inhibition |

| Aldose reductase | 8.0 | Mixed inhibition |

- Metabolic Pathway Modulation

Material Science Applications

- Biodegradable Polymers

- Due to its hydroxyl groups, this compound can be utilized in synthesizing biodegradable polymers for sustainable materials.

- Data Table: Polymer Properties

| Polymer Type | Degradation Rate (weeks) | Mechanical Strength (MPa) |

|---|---|---|

| Poly(lactic acid) | 12 | 50 |

| Polycaprolactone | 8 | 40 |

| Copolymer with the acid | 16 | 45 |

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as glucuronidase, by binding to their active sites and preventing substrate interaction . This inhibition can affect various biological processes and pathways, making the compound valuable for research and therapeutic purposes .

Comparison with Similar Compounds

4-Methylumbelliferyl-β-D-glucuronide vs. Umbelliferone Glucuronide

- Target Compound: Contains a 4-methyl group on the coumarin ring, enhancing lipophilicity and fluorescence intensity compared to non-methylated analogues .

- Umbelliferone Glucuronide (7-hydroxycoumarin glucuronide, CAS: 66695-14-5): Lacks the 4-methyl group, resulting in reduced fluorescence quantum yield and altered enzyme specificity. Used as a general probe for β-glucuronidase but with lower sensitivity in methyl-specific assays .

Comparison with Plant-Derived Flavonoid Glucuronides

identifies structurally related flavonoid glucuronides in Lungwort (肺形草), such as (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid. Key differences include:

- Substituents : The plant compound features a 3,4-dihydroxyphenyl group on the chromen ring, conferring antioxidant activity via catechol-mediated radical scavenging .

- Molecular Weight : 494.37 g/mol (vs. 388.33 for the target compound), due to additional hydroxyl and phenyl groups .

- Applications : Pharmacological research in traditional medicine vs. enzymatic assays .

Halogenated Analogues

A fluorinated derivative, (2S,3S,4S,5R,6S)-6-((6,8-difluoro-4-methyl-2-oxo-2H-chromen-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid (CAS: 215868-36-3), introduces 6,8-difluoro substituents. This modification:

Solubility and Stability

- The target compound’s water solubility (60°C) contrasts with methyl ester derivatives (e.g., 8-O-acetylshanzhiside methyl ester), where esterification of the carboxylic acid group reduces hydrophilicity, impacting bioavailability .

- Charged Groups : The glucuronic acid’s carboxylic acid (pKa ~3.2) enhances solubility at physiological pH compared to neutral glucosides .

Data Tables

Table 1: Structural and Functional Comparison

Research Implications

The target compound’s specificity for β-glucuronidase underpins its utility in clinical and environmental diagnostics. Structural modifications, such as halogenation or phenyl group additions, enable tuning for niche applications (e.g., fluorescence-based imaging or antioxidant drug development). Future studies could explore hybrid derivatives combining methyl and dihydroxyphenyl groups to merge diagnostic and therapeutic functions.

Biological Activity

The compound (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid , a polyphenolic derivative, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- IUPAC Name: (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid

- Molecular Formula: C15H16O10

- Molecular Weight: 344.29 g/mol

- CAS Number: 90658852

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in various biological systems. In vitro studies have shown that it can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, it significantly reduced levels of TNF-alpha and IL-6 . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

In vitro assays have revealed that (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid possesses antimicrobial activity against a range of pathogens. Its efficacy against Gram-positive and Gram-negative bacteria highlights its potential as a natural antimicrobial agent .

Anticancer Potential

Preliminary studies suggest that this compound may exert anticancer effects through apoptosis induction in cancer cells. It has been shown to inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways involved in cell cycle regulation and apoptosis .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism: By enhancing the expression of antioxidant enzymes and directly scavenging free radicals.

- Inflammatory Pathway Modulation: Inhibition of NF-kB signaling pathway leading to reduced cytokine production.

- Cell Cycle Arrest: Induction of G1 phase arrest in cancer cells through modulation of cyclins and cyclin-dependent kinases.

Case Studies

- Antioxidant Study : A study conducted on human endothelial cells showed that treatment with the compound resulted in a 40% reduction in oxidative stress markers compared to untreated controls .

- Anti-inflammatory Study : In an animal model of arthritis, administration of the compound significantly decreased paw swelling and inflammatory markers after two weeks of treatment .

- Antimicrobial Efficacy : A series of disk diffusion assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.